

# Application Notes and Protocols: Synthesis of Allyl Heptanoate via Esterification of Heptanoic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Allyl Heptanoate*

Cat. No.: *B090113*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This document provides detailed application notes and protocols for the synthesis of **allyl heptanoate**, a valuable ester recognized for its characteristic fruity aroma, with applications in the flavor, fragrance, and pharmaceutical industries. The primary synthesis route detailed is the Fischer esterification of heptanoic acid with allyl alcohol. Protocols using both p-toluenesulfonic acid and sulfuric acid as catalysts are presented, alongside a discussion of enzymatic synthesis methods. Comprehensive characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), are provided to facilitate product identification and quality control.

## Introduction

**Allyl heptanoate** ( $C_{10}H_{18}O_2$ ) is an organic ester known for its pleasant fruity, pineapple-like scent.<sup>[1][2][3]</sup> This characteristic aroma has led to its widespread use as a flavoring agent in food and beverages and as a fragrance component in perfumes and cosmetics.<sup>[1][2]</sup> Beyond these applications, allyl esters, in general, are versatile intermediates in organic synthesis. The synthesis of **allyl heptanoate** is most commonly achieved through the direct esterification of heptanoic acid with allyl alcohol, a classic example of the Fischer esterification reaction. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid,

and is a reversible process. To drive the equilibrium towards the formation of the ester, an excess of one of the reactants (usually the alcohol) is often used, and the water formed during the reaction is removed. More recently, enzymatic methods employing lipases, such as *Candida antarctica* lipase B (CALB), have been explored as a greener alternative for ester synthesis, offering high selectivity and milder reaction conditions.

## Data Presentation

Table 1: Physicochemical Properties of **Allyl Heptanoate**

| Property          | Value                           | Reference |
|-------------------|---------------------------------|-----------|
| Molecular Formula | $C_{10}H_{18}O_2$               |           |
| Molecular Weight  | 170.25 g/mol                    |           |
| CAS Number        | 142-19-8                        |           |
| Appearance        | Colorless to pale yellow liquid |           |
| Odor              | Fruity, pineapple-like          |           |
| Boiling Point     | 191-192 °C (at 760 mmHg)        |           |
| Density           | 0.885 g/mL at 25 °C             |           |
| Refractive Index  | 1.428 at 20 °C                  |           |

Table 2: Comparison of Catalysts for **Allyl Heptanoate** Synthesis

| Catalyst                                              | Reactants                     | Reaction Conditions                               | Yield (%)      | Reference |
|-------------------------------------------------------|-------------------------------|---------------------------------------------------|----------------|-----------|
| p-Toluenesulfonic acid                                | Heptanoic acid, Allyl alcohol | 130-140 °C, 7 hours                               | 96%            |           |
| Sulfuric acid                                         | Heptanoic acid, Allyl alcohol | Reflux (temp. varies with solvent)                | Typically high |           |
| [Ir(1,5-cyclooctadiene) <sub>2</sub> ]PF <sub>6</sub> | Heptanoic acid, Allyl acetate | Toluene, 100 °C, 5 hours                          | 90%            |           |
| Candida antarctica Lipase B (CALB)                    | Heptanoic acid, Allyl alcohol | Varies (e.g., 40-60 °C), often in organic solvent | Varies         |           |

## Experimental Protocols

### Protocol 1: Synthesis of Allyl Heptanoate using p-Toluenesulfonic Acid Catalyst

This protocol is adapted from a patented procedure and provides a high-yield synthesis of **allyl heptanoate**.

#### Materials:

- Heptanoic acid (e.g., 2380 g, 18.3 mol)
- Allyl alcohol (e.g., 1150 g, 19.8 mol initially, then an additional 150 g, 2.6 mol)
- **Allyl heptanoate** (for initial charge, e.g., 50 g, 0.3 mol)
- p-Toluenesulfonic acid (catalyst, e.g., 19 g, 0.1 mol)
- 5% Sodium hydroxide (NaOH) solution

- Water
- Anhydrous sodium sulfate or magnesium sulfate

**Equipment:**

- Reaction vessel equipped with a mechanical stirrer, thermometer, addition funnel, and a Dean-Stark apparatus connected to a reflux condenser.
- Heating mantle
- Separatory funnel
- Distillation apparatus (for purification)

**Procedure:**

- To the reaction vessel, add heptanoic acid, **allyl heptanoate**, and p-toluenesulfonic acid.
- Heat the mixture to 140 °C with stirring.
- Over a period of 7 hours, add allyl alcohol to the reaction mixture while maintaining the temperature between 130-140 °C.
- Continuously remove the water formed during the reaction using the Dean-Stark apparatus.
- After the initial addition of allyl alcohol is complete and water separation has ceased, add an additional portion of allyl alcohol over 1 hour at 130-140 °C, continuing to remove water.
- Cool the reaction mixture to room temperature.
- Wash the crude product with water, followed by a 5% aqueous sodium hydroxide solution to neutralize the acidic catalyst.
- Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
- Filter to remove the drying agent.
- Purify the crude **allyl heptanoate** by vacuum distillation to obtain the final product.

Expected Yield: ~96%

## Protocol 2: General Fischer Esterification using Sulfuric Acid Catalyst

This protocol provides a general laboratory-scale procedure for the synthesis of **allyl heptanoate**.

Materials:

- Heptanoic acid
- Allyl alcohol (in excess, e.g., 3-4 equivalents)
- Concentrated sulfuric acid (catalytic amount, e.g., 1-2% of the mass of heptanoic acid)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Organic solvent (e.g., diethyl ether or ethyl acetate)

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Stir bar or mechanical stirrer
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

**Procedure:**

- In a round-bottom flask, combine heptanoic acid and an excess of allyl alcohol.
- While stirring, slowly add a catalytic amount of concentrated sulfuric acid.
- Attach a reflux condenser and heat the mixture to a gentle reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Dilute the reaction mixture with an organic solvent like diethyl ether.
- Carefully wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious of CO<sub>2</sub> evolution.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purify the resulting crude ester by fractional distillation.

## Protocol 3: Enzymatic Synthesis of Allyl Heptanoate (General Approach)

Enzymatic synthesis offers a milder and more environmentally friendly alternative to acid-catalyzed methods. Immobilized *Candida antarctica* lipase B (CALB) is a commonly used biocatalyst for esterification.

**General Procedure Outline:**

- Heptanoic acid and allyl alcohol are dissolved in a suitable organic solvent (e.g., hexane, heptane).
- Immobilized CALB is added to the mixture.

- The reaction is incubated at a controlled temperature (e.g., 40-60 °C) with agitation for a specified period (e.g., 24-48 hours).
- The reaction progress can be monitored by gas chromatography (GC).
- Upon completion, the immobilized enzyme is removed by filtration and can often be reused.
- The solvent is removed under reduced pressure, and the product can be purified, if necessary, by distillation.

## Characterization Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR): The <sup>1</sup>H NMR spectrum of **allyl heptanoate** exhibits characteristic signals for the allyl and heptanoyl moieties.

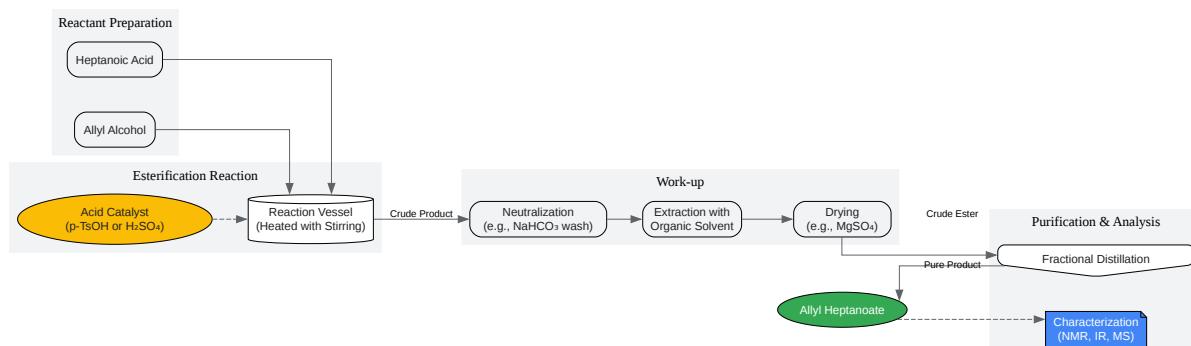
- Allyl group:
  - A multiplet around 5.9 ppm corresponding to the proton on the central carbon of the double bond (-CH=CH<sub>2</sub>).
  - Two multiplets around 5.2-5.3 ppm for the two terminal protons of the double bond (=CH<sub>2</sub>).
  - A doublet around 4.5 ppm for the two protons of the -OCH<sub>2</sub>- group adjacent to the double bond.
- Heptanoyl group:
  - A triplet around 2.3 ppm for the two protons on the carbon alpha to the carbonyl group (-CH<sub>2</sub>COO-).
  - A multiplet around 1.6 ppm for the two protons on the beta carbon.
  - A broad multiplet around 1.3 ppm for the protons of the three central methylene groups of the alkyl chain.
  - A triplet around 0.9 ppm for the three protons of the terminal methyl group (-CH<sub>3</sub>).

<sup>13</sup>C NMR (Carbon-13 NMR): The <sup>13</sup>C NMR spectrum provides information about the carbon framework.

- Carbonyl carbon: A signal around 173 ppm.
- Allyl group carbons:
  - A signal around 132 ppm for the internal carbon of the double bond (-CH=).
  - A signal around 118 ppm for the terminal carbon of the double bond (=CH<sub>2</sub>).
  - A signal around 65 ppm for the -OCH<sub>2</sub>- carbon.
- Heptanoyl group carbons:
  - Signals for the methylene carbons of the alkyl chain typically appear in the range of 22-34 ppm.
  - A signal for the terminal methyl carbon around 14 ppm.

## Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **allyl heptanoate** displays characteristic absorption bands for its functional groups.


- C=O stretch (ester): A strong absorption band around 1740 cm<sup>-1</sup>.
- C-O stretch (ester): A strong absorption band in the region of 1250-1150 cm<sup>-1</sup>.
- C=C stretch (alkene): A medium intensity band around 1645 cm<sup>-1</sup>.
- =C-H stretch (alkene): A medium intensity band just above 3000 cm<sup>-1</sup> (e.g., ~3080 cm<sup>-1</sup>).
- C-H stretch (alkane): Strong absorption bands just below 3000 cm<sup>-1</sup> (e.g., ~2960-2850 cm<sup>-1</sup>).

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **allyl heptanoate** will show a molecular ion peak ( $M^+$ ) at  $m/z$  170. The fragmentation pattern will include characteristic losses.

- $m/z$  41: A prominent peak corresponding to the allyl cation  $[C_3H_5]^+$ .
- $m/z$  129: Loss of the allyl group ( $[M - 41]^+$ ).
- McLafferty rearrangement: A potential fragment at  $m/z$  114 resulting from the rearrangement and loss of propene.
- Other fragments corresponding to the cleavage of the heptanoyl chain.

## Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **allyl heptanoate**.

## Conclusion

The synthesis of **allyl heptanoate** via Fischer esterification of heptanoic acid and allyl alcohol is a robust and well-established method. The use of p-toluenesulfonic acid as a catalyst provides high yields under controlled conditions. The general procedure with sulfuric acid is also effective and widely applicable. For applications requiring milder conditions and enhanced selectivity, enzymatic synthesis presents a promising alternative. The provided protocols and characterization data serve as a comprehensive guide for researchers in the successful synthesis and verification of **allyl heptanoate**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. <sup>13</sup>C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 2. Immobilization of Lipase B from *Candida antarctica* on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Allyl Heptanoate via Esterification of Heptanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b090113#synthesis-of-allyl-heptanoate-via-esterification-of-heptanoic-acid>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)